2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide
Overview
Description
The compound is a derivative of tert-butyldimethylsilyl ethers . These are commonly used in organic chemistry as protective groups for alcohols . They are known for their stability and can be removed under specific conditions .
Synthesis Analysis
While specific synthesis methods for “2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide” were not found, tert-butyldimethylsilyl ethers can be synthesized from alcohols using tert-butyldimethylsilyl chloride (TBDMSCl) as a silylation agent . The reaction is often catalyzed by imidazole and dimethylformamide .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-(tert-Butyldimethylsilyloxy)ethanol, consists of a silicon atom bonded to a tert-butyl group and a dimethyl group . The silicon atom is also bonded to an oxygen atom, which is part of an ethanol group .
Chemical Reactions Analysis
tert-Butyldimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions . They can also react with various nucleophiles and electrophiles .
Physical and Chemical Properties Analysis
Similar compounds like 2-(tert-Butyldimethylsilyloxy)ethanol have a molecular weight of 176.329 Da . They are typically clear, colorless to straw-colored liquids .
Scientific Research Applications
1. Derivatization and Quantification in Chromatography
The compound is utilized in the derivatization of amphetamines, phenol alkylamines, and hydroxyamines, aiding in the separation of enantiomers. It is employed as a silylating agent to convert amino salts to free bases and protect hydroxyl groups, thus facilitating the simultaneous determination of compounds in biological matrices through gas chromatography/mass spectrometry (Shin & Donike, 1996) Shin & Donike, 1996.
2. Stereoselective Synthesis in Organic Chemistry
The compound plays a crucial role in the stereoselective synthesis of organic molecules. For instance, it is involved in the dirhodium(II)-catalyzed intramolecular carbon–hydrogen insertion reaction of α-diazo ketones, contributing to the formation of complex cyclopentanecarboxylates with significant site- and stereo-selectivity (Yakura et al., 1997) Yakura et al., 1997.
3. Hydrolytic Stability in Compound Synthesis
The compound is used in the synthesis of hydrolytically stable hydroxyanthraquinone tert-butyldimethylsilyl ethers. The stability of these compounds is crucial in various applications, and the process involves optimizing reaction conditions and employing different silylating agents, including 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide (Bakola-Christianopoulou & Apazidou, 1996) Bakola-Christianopoulou & Apazidou, 1996.
4. Chemical Labeling in Mass Spectrometry
It is a key component in the chemical labeling strategy for oligonucleotide determination, enhancing mass spectrometry technology in the quality control of nucleic acid drugs and the characterization of DNA oxidation and RNA modifications. This method offers advantages like strong retention, no observable byproducts, and circumvention of instrument harmful reagents (Zhang et al., 2023) Zhang et al., 2023.
5. Analysis of Biological Metabolites
The compound is involved in the capillary gas-chromatographic profiling method for the simultaneous quantitative determination of various biological metabolites, aiding in the diagnosis and follow-up of patients with functional tumors and other metabolic disorders (Muskiet et al., 1981) Muskiet et al., 1981.
Mechanism of Action
Target of Action
It’s known that this compound is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Mode of Action
The compound interacts with its targets through a process of nucleophilic substitution, hydrolysis, and silicon etherification reactions . This interaction leads to changes in the structure of the target molecules, enabling the production of complex biochemical compounds.
Biochemical Pathways
It’s known to be involved in the stereocontrolled production of erythrose , a four-carbon monosaccharide found in some fungi and algae, which plays a role in various biochemical pathways.
Result of Action
The result of the action of 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide is the production of erythrose . This compound’s action enables the stereocontrolled production of this monosaccharide, which is a crucial component in various biochemical processes.
Safety and Hazards
Future Directions
While specific future directions for “2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide” are not available, tert-butyldimethylsilyl ethers continue to be a topic of research in organic chemistry due to their utility as protective groups . They are particularly useful in the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
The compound 2-(tert-butyldimethylsilyloxy)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions. It is commonly used as a reagent in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose
Molecular Mechanism
It is known to participate in the stereocontrolled production of erythrose, acting as both an aldol donor and acceptor
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-N-methoxy-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(6,7)14-8-9(12)11(4)13-5/h8H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLNVUMNDCNCQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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